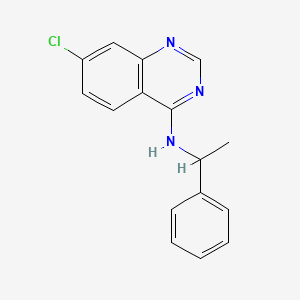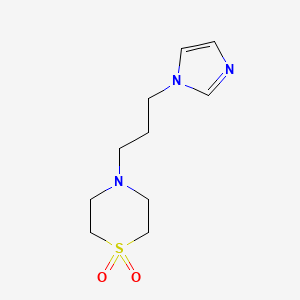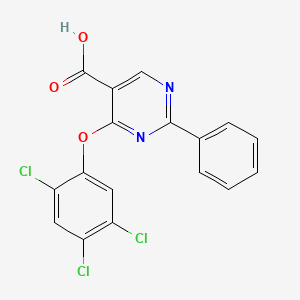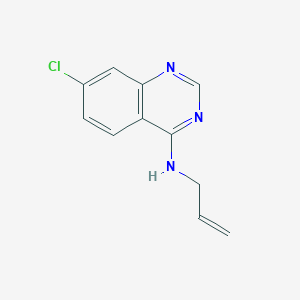
7-chloro-N-(1-phenylethyl)quinazolin-4-amine
Overview
Description
“7-chloro-N-(1-phenylethyl)quinazolin-4-amine” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “7-chloro-N-(1-phenylethyl)quinazolin-4-amine” is not mentioned in the retrieved papers.Molecular Structure Analysis
The molecular structure of “7-chloro-N-(1-phenylethyl)quinazolin-4-amine” is characterized by a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The specific positions of the chlorine atom, the phenylethyl group, and the amine group on the quinazoline core are not specified in the retrieved papers.Scientific Research Applications
Synthesis and Molecular Design
Researchers have been focusing on the synthesis and design of novel quinazoline derivatives due to their significant biological activities. For example, a study explored the synthesis of N-(2-(7-chloro-4-oxo-2-(phenylamino)quinazolin-3(4H)-yl)ethyl) amides, utilizing 4-chloro-2-amino benzoic acid as a starting material to obtain key intermediates. This process involved the aza-Wittig reaction and aimed at combining bioactive substructures to create new amide analogues with potential pharmacological benefits (Cheng Wei-Ji, 2014).
Pharmacological Screening
Another significant area of research involves pharmacological screenings of quinazoline derivatives. A comprehensive study designed and synthesized a series of quinazoline-4-one/4-thione derivatives to explore their antimicrobial, analgesic, and anti-inflammatory activities. This research demonstrated the potential of certain quinazoline compounds as promising candidates for developing new treatments with lesser side effects for these conditions (B. Dash et al., 2017).
Anticancer Activity
The anticancer activities of quinazoline derivatives have also been a focus. For instance, a novel series of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-ones were synthesized and characterized. This research highlighted the significance of method optimization for the synthesis process and identified compounds with notable activity against CNS cancer cell lines, suggesting their potential as frameworks for antitumor agents (M. Noolvi & H. Patel, 2013).
Antibacterial and Antimalarial Activities
The quest for new antimalarial and antibacterial agents has led to the synthesis of quinazoline derivatives with enhanced pharmacologic profiles. One study synthesized 6,7-dimethoxyquinazoline-2,4-diamines, revealing a compound with high antimalarial activity, showcasing the potential of quinazoline derivatives in developing new antimalarial drugs (Yuki Mizukawa et al., 2021).
Future Directions
Quinazoline derivatives, including “7-chloro-N-(1-phenylethyl)quinazolin-4-amine”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs, particularly for anticancer potency .
properties
IUPAC Name |
7-chloro-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11(12-5-3-2-4-6-12)20-16-14-8-7-13(17)9-15(14)18-10-19-16/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMMFFUKGOPGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(1-phenylethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(2-{2-oxo-2-[3-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B3139869.png)
![1,1,1-Trifluoro-3-({4-[(3,3,3-trifluoro-2-hydroxypropyl)amino]butyl}amino)-2-propanol](/img/structure/B3139878.png)
![1,1,1-Trifluoro-3-[2-(hydroxymethyl)piperidino]-2-propanol](/img/structure/B3139879.png)

![2,2,2-Trifluoro-1-[(4-phenylpiperazino)methyl]ethyl 3-methoxybenzenecarboxylate](/img/structure/B3139892.png)
![[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] N-(4-methoxyphenyl)carbamate](/img/structure/B3139894.png)
![2-[(4-fluorobenzyl)oxy]-6-methoxy-1H-1,3-benzimidazole](/img/structure/B3139895.png)
![Methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B3139900.png)

![2-Fluoro-4-[2-(4-propylcyclohexyl)ethyl]phenyl trifluoromethanesulfonate](/img/structure/B3139932.png)
![4-fluoro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3139938.png)
![1-{[(Z)-3-phenyl-2-propenyl]oxy}-1H-imidazole](/img/structure/B3139941.png)

![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B3139960.png)